N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide
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Overview
Description
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a diethylamino group, a methylanilino group, and a methoxyacetamide group, which contribute to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide typically involves multiple steps. One common method includes the reaction of diazonium salts of substituted amines with 7-(N,N-diethylamino)-4-hydroxy coumarin under basic conditions . This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and methylanilino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism of action of N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and methylanilino groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[4-(Diethylamino)-2-methylphenylimino]-6-oxo-1,4-cyclohexadienyl]acetamide
- N-(3-{[4-(Diethylamino)-2-methylphenyl]imino}-6-oxocyclohexa-1,4-dien-1-yl)benzamide
Uniqueness
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties
Properties
CAS No. |
153196-69-1 |
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Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C20H25N3O3/c1-5-23(6-2)16-8-9-17(14(3)11-16)21-15-7-10-19(24)18(12-15)22-20(25)13-26-4/h7-12H,5-6,13H2,1-4H3,(H,22,25) |
InChI Key |
APVBMWWXUCMVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)COC)C |
Origin of Product |
United States |
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